molecular formula C6H10O2 B15140555 Oxepan-2-one-d6

Oxepan-2-one-d6

Cat. No.: B15140555
M. Wt: 120.18 g/mol
InChI Key: PAPBSGBWRJIAAV-NMFSSPJFSA-N
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Description

Oxepan-2-one-d6 is a deuterium-labeled derivative of Oxepan-2-one, also known as ε-caprolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C6H4D6O2, and it has a molecular weight of 120.18 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxepan-2-one-d6 can be synthesized through the deuteration of Oxepan-2-one. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of Oxepan-2-one in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions

Oxepan-2-one-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10O2

Molecular Weight

120.18 g/mol

IUPAC Name

4,4,5,5,6,6-hexadeuteriooxepan-2-one

InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,3D2

InChI Key

PAPBSGBWRJIAAV-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(CC(=O)OCC(C1([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(=O)OCC1

Origin of Product

United States

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